2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorophenol with chloroacetic acid to form 4-fluorophenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce 4-fluorophenoxyacetyl chloride. The final step involves the reaction of 4-fluorophenoxyacetyl chloride with 3-methyl-1,2,4-oxadiazole-5-methanamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the oxadiazole moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,2,3-benzenetriol
- 2-[(4-fluorophenoxy)methyl]-5-[(3S)-1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide stands out due to its unique combination of a fluorophenoxy group and an oxadiazole moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific binding affinities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3/c1-8-15-12(19-16-8)6-14-11(17)7-18-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFXQRLOIZPWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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